Aramisulpride hydrochloride
Description
Rationale for Enantiomeric Investigation in Pharmacological Research
The significant differences in the receptor binding profiles of Aramisulpride and Esamisulpride provide a strong rationale for their separate investigation in pharmacological research. acs.orgrsc.org The concept that a racemic drug's therapeutic actions and side effects can be traced to different enantiomers has driven the development of single-enantiomer drugs in many therapeutic areas. rsc.org
The investigation into Amisulpride's enantiomers is rooted in the desire to understand and potentially optimize its pharmacological effects. nih.gov The antagonist activity at 5-HT7 receptors is associated with antidepressant effects, while the blockade of D2/D3 receptors is linked to antipsychotic actions. nih.govwikipedia.org Since Aramisulpride primarily targets the 5-HT7 receptor and Esamisulpride targets the D2/D3 receptors, separating these enantiomers allows researchers to dissect their individual contributions. acs.orgnih.gov
This enantiomeric separation has led to the exploration of non-racemic mixtures. For example, the compound SEP-4199 is a non-racemic mixture containing an 85:15 ratio of Aramisulpride to Esamisulpride. nih.govtandfonline.com The rationale behind this specific ratio was to enhance the 5-HT7 receptor-mediated effects, attributed to Aramisulpride, while still retaining a degree of D2/D3 receptor blockade from Esamisulpride. nih.govresearchgate.net This approach aims to create a novel pharmacological profile that differs from the 50:50 racemic mixture, potentially maximizing specific therapeutic benefits. nih.govtandfonline.com The study of individual enantiomers like Aramisulpride hydrochloride is therefore crucial for advancing the understanding of receptor pharmacology and developing more targeted therapeutic strategies. rsc.org
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
2129505-46-8 |
|---|---|
Molecular Formula |
C17H28ClN3O4S |
Molecular Weight |
405.9 g/mol |
IUPAC Name |
4-amino-N-[[(2R)-1-ethylpyrrolidin-2-yl]methyl]-5-ethylsulfonyl-2-methoxybenzamide;hydrochloride |
InChI |
InChI=1S/C17H27N3O4S.ClH/c1-4-20-8-6-7-12(20)11-19-17(21)13-9-16(25(22,23)5-2)14(18)10-15(13)24-3;/h9-10,12H,4-8,11,18H2,1-3H3,(H,19,21);1H/t12-;/m1./s1 |
InChI Key |
XFOYXFDTUMXXFP-UTONKHPSSA-N |
Isomeric SMILES |
CCN1CCC[C@@H]1CNC(=O)C2=CC(=C(C=C2OC)N)S(=O)(=O)CC.Cl |
Canonical SMILES |
CCN1CCCC1CNC(=O)C2=CC(=C(C=C2OC)N)S(=O)(=O)CC.Cl |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Derivatization
Historical Overview of Amisulpride (B195569) Synthesis Routes
The traditional synthesis of racemic amisulpride has been approached through several distinct chemical pathways. These routes typically involve the construction of the substituted benzamide (B126) core through key reactions such as sulfonylation, ethylation, oxidation, and condensation.
One of the early synthetic routes for amisulpride involves the use of chlorosulfonic acid for sulfonylation. google.com This powerful reagent is instrumental in introducing the sulfonyl group onto the aromatic ring, a critical step in forming the amisulpride backbone. researchgate.net A common starting material for this pathway is 4-amino-o-anisic acid. google.com The process involves a multi-step sequence that can be summarized as follows:
Sulfonylation: 4-acetylamino-o-anisic acid methyl ester is treated with chlorosulfonic acid to introduce the chlorosulfonyl group.
Hydrolysis and Chlorination: The resulting intermediate undergoes hydrolysis and subsequent chlorination.
Alkylation: This is followed by alkylation to yield the key intermediate, 4-amino-5-(ethylsulfonyl)-o-anisic acid.
Condensation: The final step is the condensation of this acid with N-ethyl-2-aminomethylpyrrolidine, often in the presence of triethylamine (B128534) and a chloroformate, to produce amisulpride. google.com
Another variation of this pathway starts with 4-amino-o-anisic acid and utilizes tin protochloride and hydrochloric acid to create an unstable disulfide, which is then hydrolyzed to a mercaptan in a basic solution. Oxidation of the mercaptan yields 3-ethylsulfonyl-4-amino-6-methoxybenzoic acid, which is then condensed to form amisulpride. google.com
An alternative synthetic approach commences with 2-methoxy-4-amino-5-thiosalicylic acid. google.com This pathway is characterized by initial ethylation followed by oxidation to form the crucial sulfonyl group. The key steps in this route are:
Ethylation: The starting material, 2-methoxy-4-amino-5-thiosalicylic acid, is ethylated. In some variations, 4-amino-2-methoxy-5-thiocyano methyl benzoate (B1203000) is ethylated using diethyl sulphate in the presence of sodium sulphide to produce 4-amino-2-methoxy-5-ethyl thio methyl benzoate. google.com
Oxidation: The resulting ethylthio-substituted compound is then oxidized to form the corresponding ethylsulfonyl derivative. google.comnewdrugapprovals.org This oxidation is a critical step, and various oxidizing agents have been employed, including hydrogen peroxide in acetic acid. google.comnewdrugapprovals.org However, this particular oxidation can be time-consuming, sometimes requiring up to 22 hours for completion. google.comnewdrugapprovals.org The use of sodium tungstate (B81510) or ammonium (B1175870) molybdate (B1676688) as catalysts in conjunction with an oxidizing agent has been shown to improve this step. google.com
Condensation: The final step involves the condensation of the oxidized intermediate with N-ethyl-2-aminomethylpyrrolidine to yield amisulpride. researchgate.netgoogle.com
A notable process improvement involves the oxidation of 4-amino-2-methoxy-5-ethyl thio benzoic acid or its methyl ester in the presence of sodium tungstate or ammonium molybdate, which significantly enhances the reaction's efficiency. google.com
A more streamlined, two-step synthesis of amisulpride has been developed, which relies on esterification followed by condensation. google.com This method offers advantages in terms of a shorter synthetic route, higher yield, and simpler operational procedures. google.com The process is as follows:
Esterification: The synthesis begins with the esterification of 2-methoxy-4-amino-5-ethylsulfonyl benzoic acid with a lower alcohol, catalyzed by thionyl chloride, to produce a low-carbon ester. google.com
Condensation: This ester intermediate is then condensed with N-ethyl-2-aminomethylpyrrolidine to form the final product, amisulpride. google.com
This approach is considered more environmentally friendly as it avoids the use of hazardous catalysts and employs common, recyclable solvents. google.com The condensation reaction is typically heated to between 80-125 °C for 20-60 hours.
Enantioselective Synthesis Strategies for Aramisulpride
Aramisulpride is the (R)-enantiomer of amisulpride. nih.gov The two enantiomers of amisulpride exhibit different pharmacological profiles. The S(-)-enantiomer has a significantly higher affinity for the D2 receptor, while the R(+)-enantiomer (aramisulpride) is more potent for the 5-HT7 receptor. rsc.org The development of enantioselective syntheses has been crucial for isolating the individual enantiomers and studying their distinct properties.
Two primary strategies are employed for obtaining enantiomerically pure aramisulpride:
Chiral Resolution of Racemic Amisulpride: This method involves the separation of the enantiomers from a racemic mixture of amisulpride.
Diastereomeric Salt Formation: A common technique is the formation of diastereomeric salts using a chiral resolving agent like L-tartaric acid or D-mandelic acid. For instance, racemic 2-aminomethyl-N-ethylpyrrolidine can be reacted with L-tartaric acid in methanol. The resulting diastereomeric salts have different solubilities, allowing for the preferential crystallization of the salt containing the desired (R)-enantiomer. This can achieve high optical purities of over 99% after recrystallization.
Chromatographic Separation: Another effective method is chiral chromatography. Simulated moving bed (SMB) chromatography using a chiral stationary phase, such as Chiralcel OZ, can be used to separate large quantities of racemic amisulpride into its individual enantiomers with high purity. google.com High-performance liquid chromatography (HPLC) with a chiral column (e.g., Chiralpak AS) is also used for the analytical and preparative separation of the enantiomers. nih.gov
Asymmetric Synthesis: This approach aims to directly synthesize the desired enantiomer.
One method involves the reaction of 2-methoxy-4-amino-5-ethylsulphonyl benzoic acid with the enantiomerically pure (S)-(-)-1-ethyl-2-aminomethylpyrrolidine to produce (S)-(-)-amisulpride. google.com A similar approach using the (R)-(+)-enantiomer of the pyrrolidine (B122466) derivative would yield aramisulpride. The synthesis of the chiral pyrrolidine can be achieved by resolving the racemic amine with a chiral acid like L-tartaric acid. google.com The condensation of the resulting chiral amine with the benzoic acid derivative, often catalyzed by isopropyl chloroformate and triethylamine, yields the enantiomerically pure amisulpride. google.com
Optimization of Synthetic Pathways for Research Scale Production
For research-scale production, the optimization of synthetic pathways is crucial to ensure efficiency, cost-effectiveness, and safety. Key areas of optimization include:
Reaction Conditions: Parameters such as temperature, reaction time, and stirring rate are fine-tuned to maximize yield and minimize byproduct formation. For example, in the condensation step of amisulpride synthesis, maintaining the temperature between 25–40°C can prevent side reactions that occur at higher temperatures.
Solvent Systems: The selection of appropriate solvents is critical for reaction homogeneity, product solubility, and ease of purification. For example, in the recrystallization of amisulpride, acetone (B3395972) is often used to achieve high purity. google.com
Purification Techniques: Developing efficient purification methods, such as optimized recrystallization protocols or chromatographic separations, is essential for obtaining high-purity amisulpride suitable for research purposes. google.com
The following table summarizes some optimized parameters for key steps in amisulpride synthesis:
| Step | Parameter | Optimal Range/Condition | Impact |
| Oxidation | Catalyst | Sodium tungstate or ammonium molybdate | Reduces reaction time and improves purity google.com |
| Temperature | 20-50 °C | Optimized for efficiency google.com | |
| Condensation | Catalyst | Organic alkali (e.g., sodium methoxide) | High yield and purity patsnap.com |
| Temperature | 50-100 °C | Efficient reaction rate patsnap.com | |
| Chiral Resolution | Solvent for Crystallization | Methanol-water (3:1 v/v) | Effective for diastereomeric salt formation |
| Crystallization Temperature | 12 °C | Promotes preferential crystallization |
Characterization of Synthetic Intermediates and Byproducts
The characterization of synthetic intermediates and byproducts is essential for process control and ensuring the quality of the final product. Various analytical techniques are employed for this purpose.
Key intermediates in the synthesis of amisulpride include:
4-amino-5-(ethylsulfonyl)-2-methoxybenzoic acid: This is a crucial precursor in several synthetic routes. google.comnewdrugapprovals.org
Methyl 4-amino-5-thiophenol-2-methoxybenzoate: An important intermediate in certain synthetic pathways. patsnap.comgoogle.com
4-amino-2-methoxy-5-ethyl thio benzoic acid: The precursor to the sulfonyl derivative in oxidation-based routes. researchgate.netnewdrugapprovals.org
(R)-2-aminomethyl-N-ethylpyrrolidine: The chiral amine required for the enantioselective synthesis of aramisulpride. google.com
Common byproducts and impurities that can arise during the synthesis of amisulpride include:
Amisulpride Impurity B: 4-amino-N-[[(2RS)-1-ethylpyrrolidin-2-yl]methyl]-5-(ethylsulfonyl)-2-hydroxybenzamide, which can form through self-condensation of the starting materials under certain conditions.
Methyl 4-amino-2-methoxy-5-(methylsulfonyl)benzoate (Amisulpride Impurity 38): A potential byproduct from the synthesis. alfa-chemistry.com
2-methoxy-4-amino-5-ethanesulfonylbenzoic acid glycerol (B35011) ester: A byproduct that can form if glycerol is present and is difficult to remove. patsnap.com
N-methylation impurities: These can arise during the synthesis of the N-ethyl-2-aminomethylpyrrolidine side chain. patsnap.com
The characterization of these compounds is typically performed using a combination of the following analytical methods:
High-Performance Liquid Chromatography (HPLC): Used to determine the purity of intermediates and the final product, as well as to quantify impurities. researchgate.netpatsnap.com Chiral HPLC is specifically used to determine the enantiomeric purity. nih.gov
Mass Spectrometry (MS): Provides information on the molecular weight of the compounds, aiding in their identification. researchgate.netnih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR and ¹³C-NMR): Used to elucidate the chemical structure of the synthesized compounds. researchgate.netnih.gov
Infrared (IR) Spectroscopy: Helps to identify the functional groups present in the molecules. researchgate.net
Elemental Analysis (EA): Determines the elemental composition of the compounds. researchgate.net
Stereochemical Characterization and Enantiomeric Purity
Analytical Techniques for Enantiomeric Purity Determination
The determination of enantiomeric purity is critical for quality control and research purposes. google.comchromatographyonline.com Various analytical techniques have been established for the enantioselective analysis of amisulpride (B195569), allowing for the accurate quantification of aramisulpride and its S-enantiomer. chromatographyonline.comsphinxsai.com High-performance liquid chromatography (HPLC), supercritical fluid chromatography (SFC), and capillary electrophoresis (CE) are the most prominent methods employed. sphinxsai.comresearchgate.netmdpi.com
High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a widely used and effective technique for separating amisulpride enantiomers. researchgate.netoup.com This method relies on chiral stationary phases (CSPs) that interact differently with each enantiomer, leading to their separation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose (B160209), have proven to be highly selective and reproducible for resolving racemic amisulpride. researchgate.net For instance, a stereospecific determination of R-(+)- and S-(-)-amisulpride in human plasma and urine was developed using a Chiralpak AS column. researchgate.netnih.gov This method demonstrated linearity and satisfactory precision and accuracy for pharmacokinetic studies. nih.gov
Supercritical Fluid Chromatography (SFC): SFC is an alternative chromatographic technique that offers advantages over HPLC, including faster analysis times and reduced use of toxic solvents. chromatographyonline.comnih.gov Polysaccharide-based CSPs are also highly effective in SFC for enantiomeric separations. researchgate.net A Chiralpak AD-H column, which consists of amylose tris(3,5-dimethylphenylcarbamate), has been successfully used for the preparative enantioseparation of chiral molecules, highlighting the utility of this class of stationary phases for obtaining pure enantiomers like aramisulpride. nih.gov
Capillary Electrophoresis (CE): Capillary electrophoresis has emerged as a powerful tool for chiral separations due to its high efficiency and rapid analysis times. sphinxsai.comnih.govscispace.com In CE, chiral selectors are added to the background electrolyte to facilitate the separation of enantiomers. For amisulpride, cyclodextrins have been used effectively as chiral selectors. nih.govdaneshyari.com A validated method using beta-cyclodextrin (B164692) sulfate (B86663) as the chiral selector achieved baseline separation of amisulpride enantiomers in under 10 minutes, proving suitable for the analysis of pharmaceutical formulations. nih.govresearchgate.net
| Technique | Chiral Selector / Stationary Phase | Mobile Phase / Buffer | Detection | Key Findings | Reference |
|---|---|---|---|---|---|
| HPLC | Chiralpak AS | n-hexane-ethanol (67:33, v/v) with 0.2% diethylamine (B46881) (DEA) | UV (280 nm) or Fluorescence (Ex: 280 nm, Em: 370 nm) | LOQ of 2.5 ng/mL in human plasma for both enantiomers. | researchgate.netnih.gov |
| SFC | Polysaccharide-based CSPs (e.g., Chiralpak AD-H) | Supercritical CO2 with an organic modifier (e.g., ethanol) | UV | Effective for both analytical and preparative scale separations. | researchgate.netnih.gov |
| Capillary Electrophoresis | Beta-cyclodextrin sulfate (0.22% w/v) | 10mM citrate (B86180) buffer (pH 3.5) | UV | Baseline separation achieved in less than 10 minutes. | nih.gov |
Chiral Resolution Methods for Amisulpride Enantiomers
Chiral resolution is the process of separating a racemic mixture into its individual enantiomers. wikipedia.org This is essential for producing enantiomerically pure compounds like aramisulpride for research and potential therapeutic use. nih.gov The primary methods for resolving racemic amisulpride include diastereomeric salt crystallization and preparative chromatography.
Diastereomeric Salt Crystallization: This classical resolution technique involves reacting the racemic mixture with a chiral resolving agent to form a pair of diastereomeric salts. wikipedia.org These diastereomers have different physical properties, such as solubility, which allows them to be separated by fractional crystallization. sphinxsai.com For the resolution of amisulpride precursors, chiral resolving agents like L-tartaric acid have been employed. The reaction of racemic 2-aminomethyl-N-ethylpyrrolidine with L-tartaric acid in a solvent system like methanol-water leads to the preferential crystallization of the salt containing the desired enantiomer, which can achieve high optical purity after recrystallization.
Preparative Chromatography: Chromatographic methods, including HPLC and SFC, can be scaled up for preparative purposes to isolate larger quantities of pure enantiomers. nih.gov Another advanced preparative technique is simulated moving bed (SMB) chromatography. SMB has been used for the separation of racemic amisulpride to produce single enantiomers with high purity (>99.0%). nih.gov This continuous chromatographic process offers high throughput and solvent efficiency, making it suitable for industrial-scale production. nih.gov
| Method | Resolving Agent / Principle | Key Process Parameters | Achieved Purity | Reference |
|---|---|---|---|---|
| Diastereomeric Salt Crystallization | L-tartaric acid | Solvent system: Methanol-water (3:1 v/v); Crystallization at 12°C. | >99% optical purity after recrystallization. | |
| Simulated Moving Bed (SMB) Chromatography | Differential interaction with a chiral stationary phase | Continuous, multi-column chromatographic process. | >99.0% purity. | nih.gov |
| Preparative SFC | Chiral stationary phase (e.g., Chiralpak AD-H) | Stacked injection mode with a mobile phase of CO2 and ethanol. | Sufficient for isolating milligram quantities of pure enantiomers. | nih.gov |
Molecular Targets and Receptor Pharmacology of Aramisulpride
Dopamine (B1211576) Receptor Subtype Selectivity and Affinity
Aramisulpride, the (R)-enantiomer of amisulpride (B195569), and its counterpart, esamisulpride ((S)-enantiomer), exhibit notable differences in their affinity for dopamine D2 and D3 receptors. This stereoselectivity is a key aspect of their pharmacology.
Aramisulpride demonstrates a lower affinity for the dopamine D2 receptor compared to its enantiomer, esamisulpride. Research indicates that esamisulpride is the more potent enantiomer for the D2 receptor, with a reported Ki value of approximately 4.43 ± 0.70 nM. nih.gov In contrast, aramisulpride displays a significantly weaker binding affinity, with a Ki value of around 140 ± 31 nM. nih.govsemanticscholar.org This disparity in binding affinity underscores the stereoselective nature of the interaction with the D2 receptor. The contribution of aramisulpride to D2 receptor occupancy is considered negligible at clinically relevant doses. nih.gov
| Compound | Ki (nM) for D2 Receptor |
|---|---|
| Aramisulpride | 140 ± 31 |
| Esamisulpride | 4.43 ± 0.70 |
Similar to the D2 receptor, the binding to the D3 receptor also shows stereoselectivity, favoring esamisulpride. Esamisulpride binds with high affinity to the D3 receptor, with a reported Ki value of 0.72 nM. nih.govresearchgate.net Aramisulpride exhibits a lower affinity for the D3 receptor, with a Ki value of 13.9 nM. nih.govresearchgate.net Racemic amisulpride has been shown to have a high affinity for both D2 and D3 receptors, with Ki values of approximately 3.0 ± 1.0 nM and 3.5 ± 0.5 nM, respectively. nih.gov
| Compound | Ki (nM) for D3 Receptor |
|---|---|
| Aramisulpride | 13.9 |
| Esamisulpride | 0.72 |
The differential affinity of aramisulpride and esamisulpride for dopamine D2 and D3 receptors is a defining characteristic of their pharmacology. Esamisulpride is markedly more potent at both D2 and D3 receptors. nih.govresearchgate.net Specifically, esamisulpride's affinity for the D2 receptor is approximately 31.6 times higher than that of aramisulpride, and its affinity for the D3 receptor is about 19.3 times greater. nih.govresearchgate.net This pronounced stereoselectivity indicates that the (S)-enantiomer is the primary contributor to the dopamine receptor blockade of racemic amisulpride. biopsychiatry.com
Serotonin (B10506) Receptor Subtype Selectivity and Affinity
Aramisulpride is a potent antagonist at the 5-HT7a receptor. nih.govnih.gov In contrast to its dopamine receptor affinity, aramisulpride is the more potent enantiomer for the 5-HT7 receptor. nih.gov It has a reported Ki value of 47 ± 4 nM for this receptor, while esamisulpride has a much lower affinity, with a Ki of 1,860 ± 260 nM. nih.govsemanticscholar.org This finding suggests that the antidepressant effects of amisulpride may be mediated by the 5-HT7a receptor antagonism of the aramisulpride enantiomer. nih.govnih.gov
| Compound | Ki (nM) for 5-HT7 Receptor |
|---|---|
| Aramisulpride | 47 ± 4 |
| Esamisulpride | 1,860 ± 260 |
Aramisulpride also demonstrates affinity for the 5-HT2B receptor. Studies have reported a Ki value of 240 nM for aramisulpride at the 5-HT2B receptor. nih.gov Its enantiomer, esamisulpride, shows a similar affinity with a Ki of 270 nM. nih.gov Racemic amisulpride has been found to bind to the 5-HT2B receptor with a Ki of 13 ± 1 nM. nih.gov
| Compound | Ki (nM) for 5-HT2B Receptor |
|---|---|
| Aramisulpride | 240 |
| Esamisulpride | 270 |
Comparative Affinity with Esamisulpride
The pharmacology of amisulpride's enantiomers is markedly different, with each favoring different primary targets. nih.gov Aramisulpride ((R)-amisulpride) shows a significantly higher affinity for the serotonin 5-HT7 receptor, while esamisulpride ((S)-amisulpride) is more potent at the dopamine D2 and D3 receptors. nih.govnih.gov
Research has quantified these differences in binding affinity, revealing a clear stereoselectivity. For the 5-HT7 receptor, aramisulpride is the more potent enantiomer. nih.gov In contrast, esamisulpride demonstrates substantially higher potency for both D2 and D3 receptors. nih.govresearchgate.net Studies have reported that the S-enantiomer of amisulpride binds to D2/D3 receptors with nearly 40-fold greater potency than the R-enantiomer. nih.govacs.org Specifically, esamisulpride is about twofold more potent than the racemic form and 19 to 38 times more potent than the aramisulpride enantiomer at displacing radioligands from both D2 and D3 receptors. biopsychiatry.comresearchgate.netunimore.it
This enantiomer-specific receptor binding means that aramisulpride is primarily responsible for the 5-HT7 receptor antagonism of racemic amisulpride, whereas esamisulpride mediates the potent D2/D3 receptor blockade. nih.gov
The table below summarizes the comparative binding affinities (Ki, in nM) of aramisulpride and esamisulpride for key dopamine and serotonin receptors. A lower Ki value indicates a higher binding affinity.
| Receptor | Aramisulpride (Ki, nM) | Esamisulpride (Ki, nM) | Reference |
|---|---|---|---|
| Dopamine D2 | 140 | 4.0 - 4.43 | nih.govresearchgate.net |
| Dopamine D3 | 13.9 | 0.72 | nih.gov |
| Serotonin 5-HT7 | 47 | 1,860 - 1,900 | nih.govwikipedia.org |
Absence of Affinity for Other Neurotransmitter Receptors
A key feature of amisulpride, and by extension its enantiomers, is its high selectivity for D2/D3 and 5-HT7 receptors. psychscenehub.comnih.gov It demonstrates little to no significant affinity for a variety of other receptor types that are common targets for other antipsychotic medications. psychscenehub.comdrugbank.comnih.gov This selective binding profile is thought to contribute to its specific therapeutic effects.
Aramisulpride hydrochloride shows no significant affinity for H1-histamine receptors. psychscenehub.comdrugbank.comnih.gov The absence of interaction with these receptors is a distinguishing feature compared to many other atypical antipsychotics, which often have notable histaminergic activity. uef.fi
The compound has no significant affinity for alpha-adrenergic receptors. drugbank.comnih.govnih.gov Specifically, research confirms that amisulpride has poor affinity for α1-adrenoceptors. nih.gov This lack of interaction is clinically relevant, as the choice to use amisulpride has been based on its absence of affinity for alpha-1 adrenergic receptors in patients who have experienced adverse effects from other antipsychotics that block these receptors. nih.gov While esamisulpride does show some weak binding to α2A and α2C receptors, this affinity is considerably lower than its affinity for dopamine receptors. nih.gov
This compound lacks affinity for cholinergic (muscarinic) receptors. psychscenehub.comdrugbank.comnih.govnih.gov This is consistent with its profile as a highly selective agent, avoiding the anticholinergic effects associated with many other psychotropic medications. newdrugapprovals.org
Studies have shown that amisulpride has no affinity for sigma receptors. drugbank.comnih.govdrugbank.com
While potent at 5-HT7 receptors, aramisulpride has a low affinity for 5-HT1A serotonin receptors. nih.gov This further highlights the selectivity of its interaction within the serotonin system.
Identification of Novel Molecular Targets beyond Canonical Receptors
Beyond its well-documented interaction with dopamine and serotonin receptors, research has sought to identify novel molecular targets that may contribute to the therapeutic and potential side effects of amisulpride and its enantiomers. A study aimed at repurposing amisulpride for inflammatory arthritis led to the identification of new potential targets in synovial fibroblasts. nih.gov
In a study investigating the effects of amisulpride on synovial fibroblasts, two novel potential targets, Activating Signal Cointegrator 1 Complex Subunit 3 (Ascc3) and SEC62 Homolog, Preprotein Translocation Factor (Sec62), were identified. nih.gov The research demonstrated that the knockdown of Ascc3 and Sec62 in these cells led to a significant reduction in the levels of pathogenic chemokines, specifically CCL20 and CCL5, respectively. This anti-inflammatory effect mirrored the action of amisulpride in the same cell type, suggesting that the drug's therapeutic potential in this context could be mediated through its interaction with both Ascc3 and Sec62. nih.gov This finding points to a broader mechanism of action for amisulpride that extends beyond the central nervous system and its classical receptor targets.
To identify these novel targets, a click chemistry approach was employed. nih.gov This modern chemical biology technique allows for the identification of direct binding partners of a drug molecule within a complex biological system. By using a modified version of the amisulpride molecule that can be "clicked" onto a reporter tag, researchers were able to isolate and identify the proteins that amisulpride directly interacts with in synovial fibroblasts. This unbiased screening method was crucial in uncovering Ascc3 and Sec62 as potential targets, as their identification would have been unlikely through traditional candidate-based approaches focused on known neurotransmitter receptors. nih.gov The study further validated these findings by observing that the drug's effect on gene expression in the fibroblasts involved the TNF/NF-κB and chemokine signaling pathways, which could be influenced by the newly identified targets. nih.gov
Functional Antagonism and Agonism at Receptor Subtypes
The primary mechanism of action of amisulpride is characterized by its selective, dose-dependent antagonism of dopamine D2 and D3 receptors. drugbank.compatsnap.compsychscenehub.com It displays high affinity for both D2 and D3 receptors, with Ki values of approximately 2.8 nM and 3.2 nM, respectively. nih.gov Amisulpride shows little to no significant affinity for dopamine D1, D4, or D5 receptor subtypes, nor for adrenergic, cholinergic, or histaminergic receptors. psychscenehub.com
The pharmacology of amisulpride is enantiomer-specific. The antagonist activity at the dopamine D2 receptor primarily resides in the S-enantiomer (esamisulpride), while the antagonist activity at the serotonin 5-HT7 receptor is attributed to the R-enantiomer (aramisulpride). nih.gov Racemic amisulpride also acts as an antagonist at the 5-HT2B receptor. wikipedia.org
A key feature of amisulpride's pharmacology is its dual effect depending on the dose. At higher doses, it acts as a classic postsynaptic dopamine receptor antagonist, which is responsible for its antipsychotic effects on the positive symptoms of schizophrenia. drugbank.comnih.gov At low doses, it preferentially blocks presynaptic D2/D3 autoreceptors. patsnap.comnih.govwikipedia.org This action inhibits the negative feedback mechanism for dopamine release, thereby increasing dopaminergic transmission in certain brain regions. drugbank.comwikipedia.org This presynaptic activity is believed to underlie its efficacy against the negative and depressive symptoms of schizophrenia. psychscenehub.comwikipedia.org
| Receptor Subtype | Reported Action of Amisulpride/Enantiomers | Binding Affinity (Ki) | Potential Clinical Relevance |
| Dopamine D2 | Antagonist (primarily S-enantiomer) nih.gov | 2.8 nM (racemic) nih.gov | Antipsychotic effects (postsynaptic), modulation of negative symptoms (presynaptic) drugbank.comnih.gov |
| Dopamine D3 | Antagonist nih.gov | 3.2 nM (racemic) nih.gov | Antipsychotic effects, potential role in negative symptoms and mood psychscenehub.comnih.gov |
| Serotonin 5-HT7a | Antagonist (primarily R-enantiomer - Aramisulpride) nih.govnih.gov | - | Antidepressant effects nih.gov |
| Serotonin 5-HT2B | Antagonist wikipedia.org | 13 nM (racemic) wikipedia.orgnewdrugapprovals.org | Clinical implications unclear wikipedia.orgnewdrugapprovals.org |
| GHB Receptor | Binds with high affinity wikipedia.org | IC50 = 50 nM (racemic) wikipedia.org | Clinical implications unclear wikipedia.org |
| Novel Potential Target | Cellular Location | Method of Identification | Potential Functional Role |
| Ascc3 | Synovial Fibroblasts nih.gov | Click Chemistry nih.gov | Regulation of inflammatory pathways (e.g., CCL20 expression) nih.gov |
| Sec62 | Synovial Fibroblasts nih.gov | Click Chemistry nih.gov | Regulation of inflammatory pathways (e.g., CCL5 expression) nih.gov |
Mechanism of Action at the Molecular and Cellular Levels
Presynaptic Dopamine (B1211576) Autoreceptor Modulation
At lower concentrations, aramisulpride hydrochloride demonstrates a preferential antagonism of presynaptic dopamine D2 and D3 autoreceptors. nih.gov These autoreceptors function as a negative feedback mechanism, sensing synaptic dopamine levels and subsequently inhibiting further dopamine synthesis and release. researchgate.net By blocking these autoreceptors, this compound effectively disinhibits dopaminergic neurons, leading to an increase in the synthesis and release of dopamine into the synaptic cleft. nih.govresearchgate.net This enhanced dopaminergic transmission in key brain regions, such as the prefrontal cortex, is thought to underpin its efficacy in addressing the negative symptoms of certain neuropsychiatric conditions. nih.gov
Preclinical studies in rodent models have substantiated this preferential presynaptic activity. For instance, in rats, aramisulpride was found to inhibit the effects of low-dose apomorphine, which are associated with the stimulation of presynaptic D2/D3 dopamine autoreceptors, at significantly lower doses (ED50 = 0.3 and 0.19 mg/kg i.p. for hypomotility and yawning, respectively) than those required to block postsynaptic dopamine receptor-mediated effects. nih.gov
Postsynaptic Dopamine Receptor Blockade
In contrast to its effects at lower doses, higher concentrations of this compound lead to the blockade of postsynaptic dopamine D2 and D3 receptors. nih.gov This action is more pronounced in the limbic system compared to the striatum, which is believed to contribute to its atypical antipsychotic profile with a reduced incidence of extrapyramidal side effects. researchgate.netresearchgate.net The antagonism of postsynaptic D2 and D3 receptors in the mesolimbic pathway is the primary mechanism through which this compound is thought to exert its therapeutic effects on the positive symptoms of psychosis. nih.gov
In vivo studies in rats have demonstrated this dose-dependent shift in activity. While low doses preferentially block presynaptic autoreceptors, higher doses (40-80 mg/kg) result in apparent postsynaptic dopamine D2 receptor occupancy and antagonism. researchgate.net For example, a much higher dose of aramisulpride (ED50 = 30 mg/kg i.p.) was required to antagonize apomorphine-induced hypermotility, a behavior mediated by postsynaptic dopamine receptors. nih.gov
Intracellular Signaling Pathways Modulated by Aramisulpride
The binding of this compound to its target receptors initiates a cascade of intracellular signaling events that ultimately mediate its cellular effects. While research in this area is ongoing, several key pathways have been identified.
Blockade of the D2 receptor by aramisulpride has been shown to regulate the Akt/GSK-3β signaling pathway through the scaffolding protein β-arrestin 2. nih.gov In SH-SY5Y cells, aramisulpride increased the phosphorylation of Akt and GSK-3β, an effect that was not observed with the typical antipsychotic haloperidol. nih.gov This modulation of the Akt/GSK-3β pathway is dependent on β-arrestin 2 and can be blocked by a phosphatidylinositol 3-kinase (PI3K) inhibitor. nih.gov Downstream of this pathway, aramisulpride has been found to increase the levels of phosphorylated cAMP response element-binding protein (CREB), brain-derived neurotrophic factor (BDNF), and Bcl-2, all of which are crucial for neuronal survival and plasticity. nih.gov
Furthermore, research suggests that aramisulpride's primary targets include MMP9, CDC42, mTOR, and AKT1. researchgate.net The modulation of these targets points to the involvement of the PI3K/Akt/mTOR signaling pathway, which is known to play a significant role in cell proliferation, migration, and apoptosis, and has been implicated in the pathophysiology of various psychiatric disorders. researchgate.netnih.gov Additionally, aramisulpride has been shown to downregulate Wnt signaling, which can interfere with NFκB and the production of pro-inflammatory cytokines. researchgate.net
The antagonism of the 5-HT7 receptor also triggers distinct intracellular signaling cascades. The 5-HT7 receptor is coupled to Gs-protein, and its activation leads to an increase in adenylyl cyclase activity and subsequent cAMP production. nih.gov This, in turn, activates protein kinase A (PKA) and can lead to the activation of the neuroprotective extracellular signal-regulated kinases (ERK). nih.gov
Receptor Occupancy Dynamics in Preclinical Models
The relationship between plasma concentrations of this compound and its occupancy of target receptors in the brain has been investigated in preclinical models, providing insights into its therapeutic window and dose-dependent effects.
In vivo binding studies in rats have shown that aramisulpride preferentially inhibits the binding of the D2/D3 antagonist [3H]raclopride in the limbic system (ID50 = 17 mg/kg) compared to the striatum (ID50 = 44 mg/kg). researchgate.net This limbic selectivity is a key feature of its atypical profile. researchgate.net
Positron Emission Tomography (PET) studies in non-human primates have further elucidated the dose-occupancy relationship. These studies have been instrumental in understanding how different dosing regimens affect the balance between presynaptic and postsynaptic receptor blockade. For instance, gradual administration of nonracemic aramisulpride in non-human primates resulted in significantly greater D2 receptor occupancies compared to a single bolus administration. clinpgx.org
The following table summarizes key receptor occupancy findings from preclinical studies:
| Species | Brain Region | Receptor | Ligand | Parameter | Value |
| Rat | Limbic System | D2/D3 | [3H]raclopride | ID50 | 17 mg/kg |
| Rat | Striatum | D2/D3 | [3H]raclopride | ID50 | 44 mg/kg |
Preclinical Pharmacokinetics and Biotransformation
Absorption Mechanisms in Preclinical Systems
Following oral administration in preclinical models, amisulpride (B195569) exhibits an absolute bioavailability of approximately 48%. drugbank.com A distinct characteristic of its absorption profile is the appearance of two plasma concentration peaks. The first peak is rapidly achieved, typically within one hour of administration, while a second, broader peak occurs between three and four hours post-dose. drugbank.com This double-peak phenomenon suggests complex absorption kinetics.
The underlying mechanisms for this biphasic absorption are thought to be multifactorial. Amisulpride's solubility is pH-dependent, which may contribute to variable absorption along the gastrointestinal tract. Furthermore, it has been identified as a substrate for the P-glycoprotein (P-gp) efflux pump, which could limit its intestinal uptake and contribute to its relatively low bioavailability. drugbank.com Studies in rats have demonstrated these absorption characteristics. For instance, after a single oral dose of 10 mg/kg in rats, the pharmacokinetic profile reflects this dual-peak absorption pattern. nih.gov
Table 1: Oral Pharmacokinetic Parameters of Amisulpride in Rats
| Parameter | Value | Species |
| Bioavailability | 48% | Rat |
| Time to First Peak (Tmax1) | ~1 hour | Rat |
| Time to Second Peak (Tmax2) | 3-4 hours | Rat |
Distribution Patterns in Animal Tissues and Organs
Preclinical studies indicate that amisulpride distributes throughout the body, with a notable preference for specific brain regions. In vivo studies in rats have shown that amisulpride preferentially binds to the limbic system over the striatum. nih.govresearchgate.net This regional selectivity within the brain is consistent with its pharmacological profile as an atypical antipsychotic, which is associated with a lower incidence of extrapyramidal side effects compared to typical antipsychotics that exhibit higher striatal D2 receptor occupancy. nih.gov
The volume of distribution (Vd) following oral administration is approximately 5.8 L/kg, indicating significant distribution into tissues. drugbank.com Amisulpride also demonstrates low binding to plasma proteins, in the range of 16% to 30%. wikipedia.orgdrugbank.com This low level of protein binding means that a larger fraction of the drug is free to distribute into tissues and exert its pharmacological effects. The compound also distributes into erythrocytes. drugbank.com Further research in rats has shown that amisulpride administration leads to a more balanced gene induction within both limbic and motor corticostriatal regions when compared to haloperidol, which predominantly affects motor regions. nih.gov
Biotransformation Pathways and Metabolite Identification in Preclinical Species
Amisulpride undergoes very limited metabolism in animal models, with the majority of the administered dose being eliminated as the unchanged parent drug. drugbank.comdrugbank.com
A significant characteristic of amisulpride's biotransformation is the lack of involvement of the cytochrome P450 (CYP) enzyme system. drugbank.comingentaconnect.compsychscenehub.com In vitro studies have confirmed that amisulpride does not inhibit major CYP isozymes. researchgate.netresearchgate.net This minimal interaction with the CYP450 system suggests a low potential for metabolic drug-drug interactions when co-administered with compounds that are substrates, inhibitors, or inducers of these enzymes.
Despite its limited metabolism, a small fraction of an amisulpride dose is converted to metabolites. drugbank.com Two primary metabolites have been identified, resulting from de-ethylation and oxidation of the parent molecule. drugbank.comdrugbank.com In total, these metabolites account for a very small percentage of the administered dose. In studies with a related benzamide (B126), sultopride (B1682713), in rats, rabbits, and dogs, metabolites such as O-desmethyl sultopride, oxo-sultopride, and N-desethyl sultopride were identified. nih.gov While not amisulpride itself, these findings in a structurally similar compound provide insight into potential metabolic pathways for benzamides in preclinical species. Following intravenous administration of radiolabeled amisulpride, four metabolites were detected in urine and feces, collectively accounting for less than 7% of the total dose. drugbank.com
Excretion Pathways and Clearance Mechanisms in Animal Models
The primary route of elimination for amisulpride in animal models is renal excretion, with the majority of the drug being excreted unchanged in the urine. wikipedia.orgfrontiersin.org This is consistent with its limited biotransformation.
Following intravenous administration, approximately 74% of the dose is recovered in the urine, with 58% of that being the unchanged parent drug. drugbank.com Fecal excretion accounts for about 23% of the dose, with 20% being the parent compound. drugbank.com After oral administration, about 22% to 25% of the dose is excreted in the urine, primarily as unchanged amisulpride. drugbank.com The elimination of amisulpride is biphasic. drugbank.com Renal clearance is a key mechanism, and studies indicate that active renal secretion is likely the predominant pathway for elimination. semanticscholar.org In rats, after oral administration, the drug is cleared from the plasma with a half-life that supports its primary elimination through the kidneys. nih.gov
Table 2: Excretion of Amisulpride Following Intravenous Administration
| Excretion Route | Total Recovery (% of Dose) | Unchanged Amisulpride (% of Recovered Dose) |
| Urine | ~74% | 58% |
| Feces | ~23% | 20% |
Protein Binding Characteristics in Preclinical Samples
Amisulpride hydrochloride exhibits a low affinity for plasma proteins. researchgate.net This characteristic is a consistent finding across various pharmacokinetic evaluations. Studies have generally reported that the extent of binding is minimal, which has significant implications for the compound's distribution and availability to target tissues. uni-heidelberg.deresearchgate.net
The biotransformation of amisulpride is minimal, and its metabolites are largely undetectable in plasma. nih.govdrugbank.com Consequently, the protein binding of metabolites is not considered a significant factor in the pharmacokinetic profile of the compound.
The following table summarizes the reported protein binding characteristics for amisulpride.
| Parameter | Value | Concentration Range | Source(s) |
| Plasma Protein Binding | 16% | Not Specified | fda.gov |
| Plasma Protein Binding | 17% | Not Specified | researchgate.netnih.gov |
| Plasma Protein Binding | 25% - 30% | 37 - 1850 ng/mL | nih.govdrugbank.comdrugbank.com |
Structure Activity Relationship Sar Analysis of Aramisulpride and Its Analogs
Correlating Stereochemistry with Receptor Binding Affinity and Selectivity
Amisulpride (B195569) is a chiral compound, existing as two enantiomers: (R)-amisulpride (Aramisulpride) and (S)-amisulpride (Esamisulpride). The stereochemistry, or the three-dimensional arrangement of atoms, is a critical determinant of the molecule's binding affinity and selectivity for its primary receptor targets. acs.orgresearchgate.net Research has demonstrated a clear stereoselective preference in the binding of these enantiomers to dopamine (B1211576) and serotonin (B10506) receptors.
(S)-amisulpride is significantly more potent in binding to dopamine D2 and D3 receptors compared to (R)-amisulpride. researchgate.net One study found that the (S)-enantiomer binds to D2/D3 receptors with nearly 40-fold greater potency than the (R)-enantiomer. acs.org Conversely, the (R)-enantiomer, aramisulpride, shows a marked preference for the serotonin 5-HT7 receptor. nih.gov The affinity of aramisulpride for the 5-HT7 receptor is substantially higher than that of esamisulpride. nih.govresearchgate.net This differential binding establishes that the pharmacological actions of racemic amisulpride are a composite of the distinct activities of its two enantiomers. nih.gov
Impact of Functional Groups on Pharmacological Profile
The pharmacological profile of aramisulpride is defined by the specific functional groups attached to its core benzamide (B126) scaffold. As a substituted benzamide, its structure includes a methoxy group, an amino group, an ethylsulfonyl group, and an N-substituted pyrrolidinyl ring, all of which contribute to its interaction with receptors. nih.govnih.gov
SAR studies on the broader class of benzamide D2 antagonists reveal key structural requirements for activity:
Benzamide Moiety: The central benzamide structure is a crucial pharmacophore. The carbonyl group and the amide nitrogen are often involved in hydrogen bonding interactions within the receptor's binding pocket.
Methoxy Group: The ortho-methoxy group is a common feature in many selective D2/D3 antagonists and is believed to help orient the molecule correctly within the binding site. researchgate.net
Ethylsulfonyl Group: Located at the 5-position of the benzene ring, this electron-withdrawing group significantly influences the electronic properties of the ring and is considered important for high affinity. Studies on related benzamides have shown that electron-donating groups at this position can increase biological activity for D2 receptors. researchgate.net
N-substituted Pyrrolidinyl Ring: The basic nitrogen in the pyrrolidine (B122466) side chain is typically protonated at physiological pH, allowing for a key ionic interaction with a conserved aspartate residue in the third transmembrane domain of dopamine receptors. Modifications to this side chain, such as altering the length of the alkyl chain or the nature of the cyclic amine, can drastically affect potency and selectivity. nih.govnih.gov
The combination of these specific functional groups results in amisulpride's high and selective affinity for D2 and D3 receptors, with minimal interaction with other receptors like serotonin 5-HT2A, adrenergic, or cholinergic receptors. nih.govdrugbank.com
Computational Approaches in SAR Studies
Computational chemistry provides powerful tools to investigate and predict the SAR of aramisulpride and its analogs. Techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking are employed to understand the molecular basis of their pharmacological activity. nih.govmdpi.com
Quantitative Structure-Activity Relationship (QSAR): QSAR studies establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. researchgate.net For benzamide derivatives, 3D-QSAR models like Comparative Molecular Field Analysis (CoMFA) have been developed to predict D2 receptor binding affinity. nih.govresearchgate.net These models analyze the steric and electrostatic fields of the molecules, generating 3D contour maps that highlight which regions of the molecule are sensitive to modification. nih.gov For instance, a CoMFA model for D2 antagonists showed that steric bulk and electrostatic properties are major determinants of binding affinity, with contributions of 67.4% and 32.6%, respectively. nih.gov Such models can guide the synthesis of new analogs with potentially improved potency or selectivity.
Molecular Docking: Molecular docking simulations predict the preferred orientation of a ligand when bound to its receptor target. These studies have been used to model the interaction of benzamide antagonists with the 3D structure of the D2 receptor. researchgate.net Docking helps to visualize the specific interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex. This information provides a rational basis for the observed SAR, explaining, for example, why the (S)-enantiomer of amisulpride fits more favorably into the D2 binding pocket than the (R)-enantiomer. nih.gov These computational methods accelerate the drug discovery process by allowing for the virtual screening of new compounds and prioritizing the synthesis of the most promising candidates. researchgate.net
Enantiomeric Specificity of Pharmacological Actions (Aramisulpride vs. Esamisulpride)
The distinct pharmacological actions of aramisulpride ((R)-enantiomer) and esamisulpride ((S)-enantiomer) are a direct consequence of their stereospecific interactions with different receptor systems. acs.orgnih.gov This enantiomeric specificity is a cornerstone of amisulpride's polypharmacology. acs.org
Esamisulpride ((S)-Amisulpride): This enantiomer is the primary driver of the compound's antipsychotic effects through its potent antagonism of dopamine D2 and D3 receptors. acs.orgresearchgate.net Binding studies have consistently shown that esamisulpride has a significantly higher affinity for these receptors compared to aramisulpride. nih.govnih.gov For example, one study reported the Ki value for esamisulpride at the D2 receptor to be 4.43 nM, whereas the value for aramisulpride was 140 nM, indicating a more than 30-fold higher potency for the (S)-enantiomer. nih.gov
Aramisulpride ((R)-Amisulpride): In contrast, aramisulpride is the more potent enantiomer at the serotonin 5-HT7 receptor, an action associated with potential antidepressant effects. researchgate.netnih.gov The same study found the Ki value for aramisulpride at the 5-HT7 receptor to be 47 nM, while esamisulpride's affinity was much lower, with a Ki of 1,860 nM. nih.gov This represents a roughly 40-fold selectivity of the (R)-enantiomer for the 5-HT7 receptor over the (S)-enantiomer.
This clear separation of primary activities between the two enantiomers is a remarkable example of stereopharmacology. While esamisulpride is the D2/D3-active "eutomer" for antipsychotic action, aramisulpride can be considered the eutomer for 5-HT7 antagonism. nih.gov This discovery has led to the exploration of non-racemic mixtures of the enantiomers, aiming to create a tailored pharmacological profile that maximizes the desired antidepressant effects from aramisulpride while modulating the D2 receptor blockade from esamisulpride. researchgate.net
Table 1: Comparative Receptor Binding Affinities (Ki, nM) of Amisulpride Enantiomers
Lower Ki values indicate higher binding affinity.
| Compound | Dopamine D2 Receptor (Ki, nM) | Dopamine D3 Receptor (Ki, nM) | Serotonin 5-HT7 Receptor (Ki, nM) |
| Aramisulpride ((R)-Amisulpride) | 140 nih.gov | 13.9 nih.gov | 47 nih.gov |
| Esamisulpride ((S)-Amisulpride) | 4.43 nih.gov | 0.72 nih.gov | 1,860 nih.gov |
| Racemic Amisulpride | ~27 researchgate.net | ~3.6 researchgate.net | Not specified |
Data sourced from in vitro radioligand binding assays. nih.govresearchgate.net
Drug Discovery and Development Methodologies for Amisulpride Enantiomers
Rational Drug Design Principles for Enantiomeric Compounds
The development of non-racemic Amisulpride (B195569) was not a matter of serendipity but of deliberate, rational drug design centered on its stereoisomers. nih.govresearchgate.net Amisulpride, as a chiral compound, exists in a racemic (50:50) mixture of its R- and S-enantiomers. nih.gov The foundational principle of the design strategy was the discovery that the pharmacological activity of Amisulpride is enantiomer-specific. nih.gov
Researchers identified that antagonist activity at the serotonin (B10506) 5-HT7 receptor resides predominantly in the R-enantiomer, Aramisulpride, while antagonist activity at the dopamine (B1211576) D2 receptor is primarily associated with the S-enantiomer, Esamisulpride. nih.govnih.govresearchgate.net This stereoselective pharmacology presented a unique opportunity. nih.gov Instead of synthesizing new molecules to adjust affinities for different targets, the ratio of affinities could be optimized by simply changing the ratio of the existing enantiomers. nih.govpatsnap.com This principle guided the hypothesis that a non-racemic mixture could be formulated to maximize the potential antidepressant effects mediated by 5-HT7 antagonism (from Aramisulpride) while minimizing the dopamine D2 receptor blockade (from Esamisulpride) to improve tolerability. nih.govnih.gov The S-enantiomer of amisulpride was found to bind to D2/3 receptors almost 40-fold more potently than the R-enantiomer. nih.govacs.org Conversely, the 5-HT7 receptor showed a preference of more than 50-fold for the R-enantiomer. acs.org
Integration of In Vitro and In Vivo Preclinical Data for Lead Optimization
Lead optimization for the non-racemic formulation heavily relied on the integration of data from both laboratory-based (in vitro) and living organism (in vivo) studies. nuvisan.combiobide.comcreative-biostructure.com
In Vitro Data: Initial preclinical work involved in vitro radioligand binding assays to quantify the binding affinities of each enantiomer for their respective targets. These studies demonstrated the stereoselective affinities, confirming that Aramisulpride was the more potent enantiomer for the 5-HT7 receptor, while Esamisulpride was more potent for the D2 receptor. nih.govresearchgate.net This foundational data was critical for establishing the rationale for developing a non-racemic mixture. nih.gov
In Vivo Data: To translate these findings into a clinically relevant context, human in vivo studies were conducted. The dose-occupancy relationship of Esamisulpride at the D2 receptor was determined using positron emission tomography (PET) imaging in human volunteers. nih.govresearchgate.net Concurrently, the dose-relationship of Aramisulpride was established by using the suppression of rapid eye movement (REM) sleep as a pharmacodynamic marker for 5-HT7 receptor antagonism. nih.govresearchgate.net By integrating the potent in vitro binding data with the in vivo receptor occupancy and biomarker data, researchers could optimize the enantiomeric ratio. This led to the discovery of SEP-4199, an 85:15 ratio of Aramisulpride to Esamisulpride, designed to enhance antidepressant effects while retaining some D2-mediated benefits. nih.govresearchgate.net
| Compound | Receptor | Binding Affinity (Ki, nM) |
| Aramisulpride (R-enantiomer) | 5-HT7 | 47 ± 4 |
| D2 | 140 ± 31 | |
| D3 | 13.9 | |
| Esamisulpride (S-enantiomer) | 5-HT7 | 1,860 ± 260 |
| D2 | 4.43 ± 0.70 | |
| D3 | 0.72 |
This table presents the in vitro binding affinities (Ki) of Aramisulpride and Esamisulpride for key dopamine and serotonin receptors. A lower Ki value indicates a higher binding affinity. Data sourced from multiple studies. nih.govbiopsychiatry.com
Application of PK/PD Modeling in Preclinical Development
Pharmacokinetic/pharmacodynamic (PK/PD) modeling was instrumental in the preclinical and clinical development of non-racemic Amisulpride, particularly in addressing unexpected complexities. pkpd-yonsei.or.krnih.gov During the testing of the immediate-release formulation, a "PK/PD disconnect" was observed. nih.govresearchgate.net Researchers noted that while plasma concentrations of the Amisulpride enantiomers were cleared within 24 hours, brain dopamine D2 receptor occupancy required five days to return to baseline. nih.govresearchgate.net
This hysteresis between plasma concentration and brain receptor activity prompted the development of a novel PK/PD model. nih.gov This "Distribution Model" was able to account for the observed disconnect by mathematically modeling the drug's distribution into an effect compartment and its binding to target receptors. nih.gov The model-informed drug development approach provided a quantitative framework to understand the exposure-response relationship. allucent.com It demonstrated that a gradual administration over several hours resulted in significantly greater D2 receptor occupancy compared to a single bolus, suggesting that a controlled-release formulation could achieve therapeutic brain concentrations with lower peak plasma levels. nih.govresearchgate.net This modeling was crucial for guiding the development of a controlled-release version with an improved therapeutic index. nih.govcatapult.org.uk
Utilization of Compound Libraries for Screening and Hit Identification
In the context of Amisulpride enantiomers, the "hit identification" was the discovery of the differential pharmacology of the already-existing stereoisomers rather than identifying a novel compound from a large library. nih.gov However, the principles of compound library screening are relevant to the broader development of benzamide (B126) antipsychotics. nih.govscience.gov
Once a lead compound like Amisulpride is identified, medicinal chemists often create focused libraries of analogues to explore the structure-activity relationship (SAR). science.gov For instance, LB-102, an N-methylated analogue of Amisulpride, was developed and studied, demonstrating how new chemical entities are created and assessed based on a known scaffold. acs.org These focused or derivative libraries allow for systematic structural modifications to improve potency, selectivity, and pharmacokinetic properties. biobide.comnih.gov Virtual screening of compound libraries can also be used to identify new chemotypes predicted to have affinity for a target of interest, complementing high-throughput screening (HTS) efforts. nih.gov While not the primary method for Aramisulpride's discovery, the use of such libraries is a standard methodology in lead optimization and the development of next-generation compounds. targetmol.com
Role in Advancing Understanding of Dopaminergic and Serotonergic Systems in Disease Models
The study of Aramisulpride and its S-enantiomer has significantly advanced the scientific understanding of the distinct roles of the dopaminergic and serotonergic systems in mood disorders and psychosis. researchgate.netnih.gov By pharmacologically uncoupling 5-HT7 antagonism from D2/D3 antagonism, researchers could more clearly probe the contribution of each system. nih.gov
The work confirmed that potent 5-HT7 receptor antagonism, a property of Aramisulpride, is a likely mediator of antidepressant effects. nih.govpatsnap.comacs.org This aligns with a growing body of evidence implicating the 5-HT7 receptor in mood regulation. patsnap.com Simultaneously, the well-established role of D2/D3 receptor blockade by Esamisulpride in managing psychosis was reinforced. drugbank.com The development of a non-racemic formulation allowed for a clinical tool to test the hypothesis that enhancing serotonergic activity while modulating, but not completely blocking, dopaminergic activity could offer a better treatment for conditions like bipolar depression. nih.govnih.gov This targeted approach provides a more nuanced understanding than what could be achieved by studying the racemic compound alone, where the effects of the two enantiomers are conflated. acs.org
Development of Non-Racemic Formulations and Controlled Release Systems
The culmination of the rational design and preclinical modeling was the development of advanced, non-racemic formulations. The first step was to move away from the traditional 50:50 racemic mixture. nih.gov This required methods for separating the enantiomers, such as simulated moving bed chromatography or stereoselective synthesis, to produce the individual R- and S-enantiomers with high purity (>99.0%). nih.govmdpi.com This allowed for the creation of SEP-4199, a formulation with a specific 85:15 ratio of Aramisulpride to Esamisulpride. nih.govwikipedia.org
Subsequently, based on PK/PD modeling that revealed a disconnect between plasma levels and brain receptor occupancy, a controlled-release (CR) formulation was developed. nih.govresearchgate.net The goal of the CR system was to slow drug dissolution and reduce peak plasma concentrations while maintaining the necessary receptor occupancy in the brain. nih.govresearchgate.net This model-informed approach allowed for the development of a non-bioequivalent CR formulation that was predicted to be dose-equivalent to the immediate-release (IR) version in terms of pharmacodynamic effects in the brain, but with an improved therapeutic profile. nih.gov
Future Research Directions and Emerging Paradigms
Development of Advanced Preclinical Models for Complex Pathologies
To fully explore the therapeutic potential of aramisulpride, the development and utilization of sophisticated preclinical models that accurately recapitulate the complexities of human neuropsychiatric disorders are essential. Traditional models have been instrumental in establishing the compound's antidepressant-like properties.
For instance, in the forced swim test (FST), a widely used rodent model of depression, subchronic administration of aramisulpride has been shown to reduce immobility time, an effect indicative of antidepressant activity. capes.gov.brnih.gov Similarly, in the chronic mild stress (CMS) model, which is designed to induce a state of anhedonia in rodents, chronic treatment with aramisulpride has been found to reverse the stress-induced decrease in sucrose consumption. capes.gov.brnih.govresearchgate.net Notably, in the CMS model, the onset of action for aramisulpride was observed to be faster than that of the classic antidepressant imipramine (B1671792), suggesting a potential for more rapid therapeutic effects. capes.gov.brsci-hub.se
The following table summarizes the findings from these preclinical studies:
| Preclinical Model | Key Finding | Implication |
|---|---|---|
| Forced Swim Test (FST) | Reduced immobility time with subchronic administration. capes.gov.brnih.gov | Suggests antidepressant-like activity. |
| Chronic Mild Stress (CMS) | Reversed stress-induced deficits in sucrose consumption with chronic treatment. capes.gov.brnih.govresearchgate.net | Indicates efficacy in anhedonia-like states and supports antidepressant potential. |
| CMS Onset of Action | Faster onset of action compared to imipramine. capes.gov.brsci-hub.se | Suggests a potential for more rapid antidepressant effects in clinical settings. |
Future research will need to move beyond these established models to explore more complex pathologies. This could involve the use of genetic models that incorporate specific risk genes for psychiatric disorders, as well as models that assess cognitive deficits and social interaction impairments, which are core features of many of these conditions.
Application of Systems Pharmacology and Network Pharmacology Approaches
The emerging fields of systems pharmacology and network pharmacology offer powerful new frameworks for understanding the multifaceted actions of drugs like aramisulpride. nih.govresearchgate.netslideshare.net These approaches move beyond the "one drug, one target" paradigm to consider how a compound interacts with a complex network of proteins, pathways, and physiological systems. nih.govresearchgate.netslideshare.net
Aramisulpride, with its activity at both dopamine (B1211576) and serotonin (B10506) receptors, is an ideal candidate for such analyses. patsnap.comwikipedia.org A systems pharmacology approach would aim to build a comprehensive model of how aramisulpride's interactions with D2, D3, 5-HT7, and 5-HT2B receptors translate into its observed clinical effects on positive and negative symptoms of schizophrenia, as well as its antidepressant properties. patsnap.comwikipedia.org
Network pharmacology, a key component of systems pharmacology, can be used to construct and analyze the interaction networks of aramisulpride's molecular targets. This can help to identify key nodes and pathways that are modulated by the drug and to predict potential new therapeutic indications or off-target effects. By integrating data from genomics, proteomics, and metabolomics with clinical data, these approaches can provide a more holistic understanding of aramisulpride's mechanism of action and help to personalize treatment strategies.
Leveraging Artificial Intelligence and Machine Learning in Aramisulpride Research
Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize many aspects of drug discovery and development, and aramisulpride research is no exception. nih.gov These technologies can be applied to analyze large and complex datasets to identify novel patterns and make predictions that are not possible with traditional statistical methods. neurosciencenews.comnih.gov
One key application of AI and ML in aramisulpride research is in the prediction of treatment response. Studies have already demonstrated the potential of ML algorithms to analyze neuroimaging data to predict which patients with schizophrenia will respond to antipsychotic treatment with a high degree of accuracy. neurosciencenews.com Similar approaches could be developed specifically for aramisulpride, integrating genetic, clinical, and imaging data to create personalized prediction models. nih.govnih.gov This would be a significant step towards precision medicine in psychiatry, allowing clinicians to select the most effective treatment for each individual patient from the outset.
Investigation of Stereoselective Effects in Novel Therapeutic Areas
Aramisulpride is a racemic mixture, meaning it is composed of two enantiomers, (R)-amisulpride (aramisulpride) and (S)-amisulpride (esamisulpride), which are mirror images of each other. nih.govnih.govresearchgate.net A growing body of research has demonstrated that these enantiomers have distinct pharmacological profiles, a phenomenon known as stereoselectivity. wikipedia.orgnih.gov This has significant implications for the therapeutic effects of the drug and opens up new avenues for the development of more targeted treatments.
Specifically, the (S)-enantiomer, esamisulpride, has a significantly higher affinity for the dopamine D2 receptor, while the (R)-enantiomer, aramisulpride, shows a higher affinity for the 5-HT7 receptor. wikipedia.orgnih.gov This differential binding suggests that the antipsychotic effects of racemic amisulpride (B195569) are primarily mediated by the (S)-enantiomer, while the antidepressant effects are largely attributable to the (R)-enantiomer. nih.gov
The following table summarizes the stereoselective binding affinities of aramisulpride enantiomers:
| Enantiomer | Primary Target | Higher Affinity For | Associated Therapeutic Effect |
|---|---|---|---|
| (S)-amisulpride (esamisulpride) | Dopamine D2 Receptor | Dopamine D2 Receptor wikipedia.orgnih.gov | Antipsychotic |
| (R)-amisulpride (aramisulpride) | Serotonin 5-HT7 Receptor | Serotonin 5-HT7 Receptor wikipedia.orgnih.gov | Antidepressant |
This understanding of aramisulpride's stereoselective pharmacology has led to the development of non-racemic formulations. For example, SEP-4199 is a non-racemic mixture of aramisulpride and esamisulpride in an 85:15 ratio, which is being investigated for the treatment of bipolar depression. nih.gov The rationale behind this formulation is to maximize the 5-HT7-mediated antidepressant effects of the (R)-enantiomer while minimizing the D2-mediated side effects of the (S)-enantiomer. nih.gov
Future research in this area will likely focus on further characterizing the distinct pharmacological and therapeutic effects of the individual enantiomers. This could lead to the development of enantiomerically pure formulations of aramisulpride for specific therapeutic indications, representing a significant advancement in the targeted treatment of neuropsychiatric disorders.
Q & A
Q. How can researchers reconcile conflicting purity specifications from different pharmacopoeias?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
